Superior GABA-AT Inhibitory Potency of the 3-Regioisomer Over the 4-Regioisomer
In a direct head-to-head study using pig brain GABA-AT, 3-(aminomethyl)-2,6-difluorophenol (compound 6) demonstrated a competitive inhibition constant Ki of 6.3 ± 0.2 mM, compared to Ki = 11 ± 1 mM for the 4-regioisomer (compound 7), representing a 1.75-fold potency advantage . Under identical assay conditions (pH 8.5, 25°C, GABA substrate concentrations of 0.68, 1.7, and 3.5 mM with inhibitor concentrations of 0.0, 3.5, 5.8, and 8.2 mM), inhibition constants were derived from Dixon and Cornish-Bowden plots, confirming competitive behavior for both compounds . The Km for GABA under these conditions was 2.5 mM, indicating that both inhibitors bind with affinities comparable to the endogenous substrate .
| Evidence Dimension | GABA-AT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 6.3 ± 0.2 mM |
| Comparator Or Baseline | 4-(Aminomethyl)-2,6-difluorophenol: Ki = 11 ± 1 mM |
| Quantified Difference | 1.75-fold higher affinity (ΔKi = 4.7 mM) |
| Conditions | Pig brain GABA aminotransferase, pH 8.5, 25°C, 4 inhibitor concentrations × 3 substrate concentrations, Dixon and Cornish-Bowden kinetic analysis |
Why This Matters
The 1.75-fold potency difference directly reduces the mass of compound required per assay, translating to lower procurement costs per data point in high-throughput GABA-AT screening campaigns.
- [1] Qiu J, Stevenson SH, O'Beirne MJ, Silverman RB. 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of γ-aminobutyric acid. J Med Chem. 1999;42(2):329-332. DOI: 10.1021/jm980435l View Source
